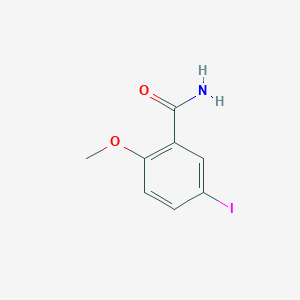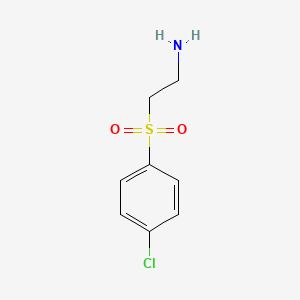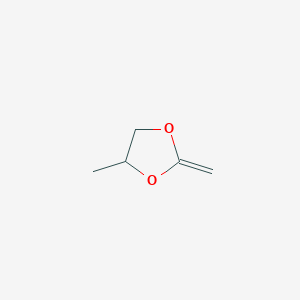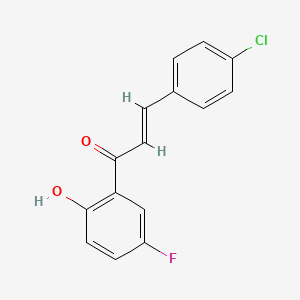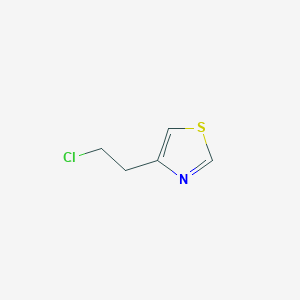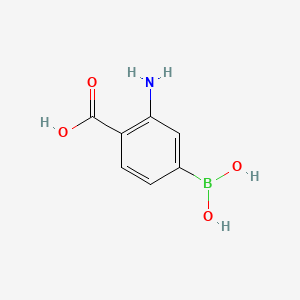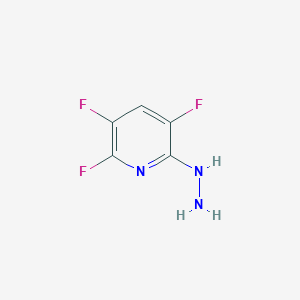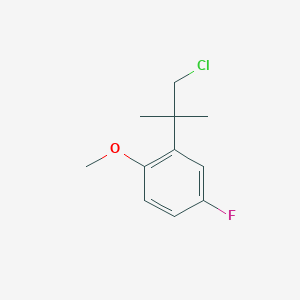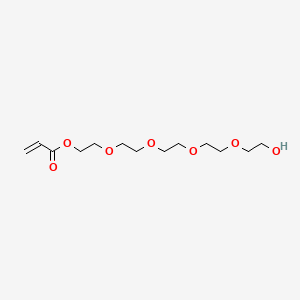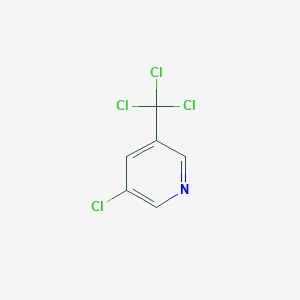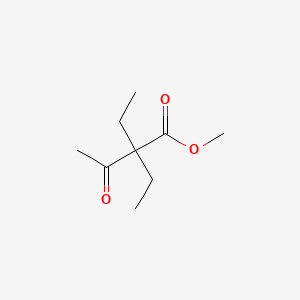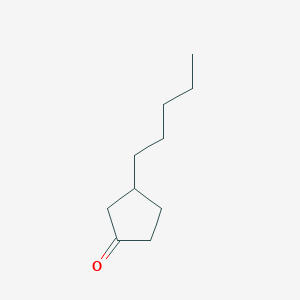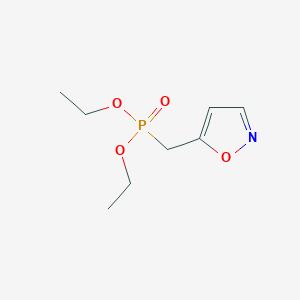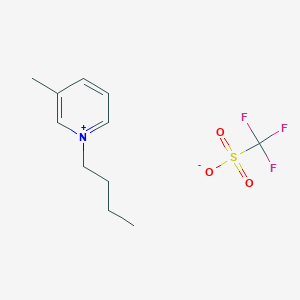
1-Butyl-3-methylpyridinium triflate
Vue d'ensemble
Description
1-Butyl-3-methylpyridinium triflate is a pyridinium-based ionic liquid with the chemical formula C₁₁H₁₆F₃NO₃S. It is known for its unique properties such as low melting point, high viscosity, and good conductivity. This compound is used in various scientific and industrial applications due to its stability and versatility .
Mécanisme D'action
Target of Action
As an ionic liquid, it is known to interact with various chemical reactions as a solvent .
Mode of Action
1-Butyl-3-methylpyridinium trifluoromethanesulfonate acts as a solvent in various chemical reactions . It facilitates the interaction between reactants, thereby influencing the course of the reaction .
Biochemical Pathways
It has been used in rhodium-catalyzed regioselective hydroformylation reactions, direct asymmetric aldol condensation reactions, desulfurization of fuels, and nucleophilic aromatic substitution reactions .
Pharmacokinetics
As an ionic liquid, it is expected to have low volatility and high thermal stability .
Result of Action
The molecular and cellular effects of 1-Butyl-3-methylpyridinium trifluoromethanesulfonate’s action depend on the specific reaction it is involved in. For instance, in Rhodium-catalyzed regioselective hydroformylation reactions, it can influence the regioselectivity of the reaction .
Action Environment
Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of 1-Butyl-3-methylpyridinium trifluoromethanesulfonate. As an ionic liquid, it is known for its excellent thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylpyridinium triflate can be synthesized through a quaternization reaction where 3-methylpyridine is reacted with 1-bromobutane to form 1-butyl-3-methylpyridinium bromide. This intermediate is then treated with triflic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale quaternization reactions followed by purification processes to ensure high purity and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-methylpyridinium triflate undergoes various chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Ion Pairing: It forms ion pairs with various anions, which can be studied using NMR and DFT calculations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, acids, and bases. The reaction conditions often involve moderate temperatures and controlled environments to ensure the stability of the ionic liquid .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridinium compounds .
Applications De Recherche Scientifique
1-Butyl-3-methylpyridinium triflate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: Studied for its effects on biological molecules and potential use in biocatalysis.
Medicine: Investigated for its potential therapeutic applications and interactions with biological systems.
Industry: Employed in processes such as electrochemistry, separation techniques, and material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylpyridinium tetrafluoroborate
- 1-Butyl-2-methylpyridinium tetrafluoroborate
- 1-Butyl-4-methylpyridinium tetrafluoroborate
- 1-Octyl-3-methylpyridinium tetrafluoroborate
Uniqueness
1-Butyl-3-methylpyridinium triflate is unique due to its triflate anion, which imparts distinct properties such as high thermal stability and low viscosity compared to other pyridinium-based ionic liquids. These properties make it particularly useful in high-temperature applications and as a solvent for challenging chemical reactions .
Propriétés
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRISJDXSIRRE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049363 | |
| Record name | 1-Butyl-3-methylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857841-32-8 | |
| Record name | 1-Butyl-3-methylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


